molecular formula C21H25N5 B12239333 3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B12239333
M. Wt: 347.5 g/mol
InChI Key: RVVJHTICEVELRP-UHFFFAOYSA-N
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Description

3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a benzonitrile core linked to a piperazine ring, which is further substituted with a cyclopropyl and dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or toluene, and catalysts such as glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H25N5/c1-15-16(2)23-20(19-6-7-19)24-21(15)26-10-8-25(9-11-26)14-18-5-3-4-17(12-18)13-22/h3-5,12,19H,6-11,14H2,1-2H3

InChI Key

RVVJHTICEVELRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=CC=C3)C#N)C4CC4)C

Origin of Product

United States

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